molecular formula C15H17N5O2S B6697705 Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate

Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate

Cat. No.: B6697705
M. Wt: 331.4 g/mol
InChI Key: RTXYJWBTACKXHU-UHFFFAOYSA-N
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Description

Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a tetrazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the tetrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its stability and electronic properties make it suitable for use in organic electronics and as a component in advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The tetrazole ring and benzothiophene core can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate: shares similarities with other benzothiophene derivatives and tetrazole-containing compounds.

    Benzothiophene Derivatives: Compounds like raloxifene and zileuton, which also contain the benzothiophene core, are used in medicinal chemistry for their therapeutic properties.

    Tetrazole-Containing Compounds: Losartan and other angiotensin II receptor antagonists feature the tetrazole ring and are used to treat hypertension.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-4-22-15(21)13-8-10-7-11(5-6-12(10)23-13)16-9(2)14-17-18-19-20(14)3/h5-9,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXYJWBTACKXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC(C)C3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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